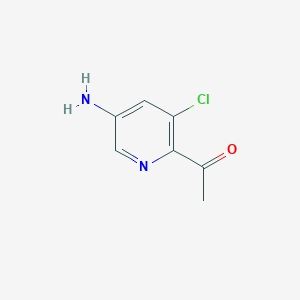
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is a versatile organophosphorus compound widely used in organic synthesis. It is recognized for its role as a Wittig reagent, facilitating the formation of carbon-carbon double bonds by reacting with aldehydes and ketones to produce alkenes. This compound is particularly valuable in the synthesis of α,β-unsaturated esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with methyl chloroacetate. The reaction typically involves the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the methyl chloroacetate, forming a carbanion that subsequently reacts with triphenylphosphine to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), which help in maintaining the solubility of reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. It can also participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles .
Common Reagents and Conditions
Wittig Reaction: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an aprotic solvent like THF or DCM.
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Wittig Reaction: Produces alkenes, specifically α,β-unsaturated esters.
Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate has a broad range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is through the Wittig reaction. The compound acts as a nucleophile, with the phosphorus ylide attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a four-membered ring intermediate, which then collapses to produce the desired alkene and triphenylphosphine oxide as a byproduct .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
(Carbomethoxymethylene)triphenylphosphorane: Another Wittig reagent used for similar purposes but with different reactivity profiles.
(Ethoxycarbonylmethylene)triphenylphosphorane: Used in similar reactions but offers different solubility and stability characteristics.
Uniqueness
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a more versatile reagent compared to its non-chlorinated counterparts .
Propriétés
Numéro CAS |
31459-98-0 |
|---|---|
Formule moléculaire |
C21H18ClO2P |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
methyl 2-chloro-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C21H18ClO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
CTRCNDHBLJGUIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)
![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)







